For instance, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-methylphenyl)urea, a closely related compound, was synthesized using a one-pot method involving 4-chloro-3-trifluoromethyl-aniline, triphosgene, and 4-methylaniline as starting materials. [] The reaction conditions, such as the ratio of reactants, the order of addition, and the reaction temperature, were optimized to achieve high yield and purity.
For example, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB), a compound containing the N-[4-chloro-3-(trifluoromethyl)phenyl] moiety, was investigated for its activation mechanism in the active site of the p300 histone acetyltransferase enzyme. [] Molecular dynamics simulations revealed that CTB forms stable interactions with key amino acid residues in the enzyme's active site, suggesting its potential as an activator of p300.
For example, CHMFL-KIT-64, a diarylurea derivative, was identified as a potent inhibitor of the c-KIT kinase, a key enzyme involved in the development of gastrointestinal stromal tumors. [] CHMFL-KIT-64 exhibited high binding affinity to various mutated forms of c-KIT, suggesting its potential as a therapeutic agent for drug-resistant tumors.
For instance, the solubility of sorafenib tosylate, a diarylurea derivative used in cancer treatment, was found to be dependent on the crystalline form. [] The development of a specific polymorph, the β-modification, resulted in improved solubility and bioavailability compared to the existing form II.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3